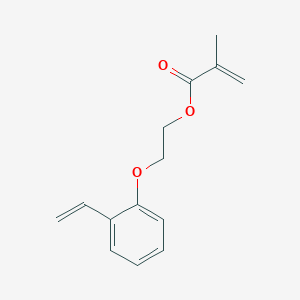
2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both an ethenyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-ethenylphenol with 2-chloroethyl 2-methylprop-2-enoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in polymerization reactions, while the phenoxy group can engage in various chemical interactions. These interactions can influence the compound’s behavior in different environments, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate: Similar structure but with an additional ethoxy group.
2-(2-Ethenylphenoxy)ethyl 2-methylprop-2-enoate: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its combination of ethenyl and phenoxy groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
62881-23-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(2-ethenylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-4-12-7-5-6-8-13(12)16-9-10-17-14(15)11(2)3/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
VGOQEKNXQBUUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















